8-Azabicyclo[3.2.1]octane-3-carboxylic acid, 8-(phenylmethyl)-, methyl ester
CAS No.: 179022-42-5
Cat. No.: VC8248389
Molecular Formula: C16H21NO2
Molecular Weight: 259.34 g/mol
* For research use only. Not for human or veterinary use.
![8-Azabicyclo[3.2.1]octane-3-carboxylic acid, 8-(phenylmethyl)-, methyl ester - 179022-42-5](/images/structure/VC8248389.png)
Specification
CAS No. | 179022-42-5 |
---|---|
Molecular Formula | C16H21NO2 |
Molecular Weight | 259.34 g/mol |
IUPAC Name | methyl 8-benzyl-8-azabicyclo[3.2.1]octane-3-carboxylate |
Standard InChI | InChI=1S/C16H21NO2/c1-19-16(18)13-9-14-7-8-15(10-13)17(14)11-12-5-3-2-4-6-12/h2-6,13-15H,7-11H2,1H3 |
Standard InChI Key | BZZQILCSEHKVBQ-UHFFFAOYSA-N |
SMILES | COC(=O)C1CC2CCC(C1)N2CC3=CC=CC=C3 |
Canonical SMILES | COC(=O)C1CC2CCC(C1)N2CC3=CC=CC=C3 |
Introduction
Structural Characterization and Nomenclature
Core Bicyclic Framework
The 8-azabicyclo[3.2.1]octane system comprises a seven-membered bicyclic structure with nitrogen at the bridgehead position. This configuration imposes significant steric constraints, influencing reactivity and conformational stability . The "3.2.1" notation specifies the ring sizes: a six-membered ring fused to a five-membered ring via shared atoms.
Substituent Configuration
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Position 8: A phenylmethyl (benzyl) group is attached to the nitrogen atom, serving as a protective moiety to prevent undesired side reactions during synthesis .
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Position 3: A methyl ester replaces the carboxylic acid functionality, enhancing lipophilicity and stability compared to the free acid form .
Table 1: Molecular Properties of 8-Azabicyclo[3.2.1]octane-3-carboxylic acid, 8-(phenylmethyl)-, methyl ester
Property | Value |
---|---|
Molecular Formula | C₁₆H₂₁NO₂ |
Molecular Weight | 259.35 g/mol |
IUPAC Name | Methyl 8-benzyl-8-azabicyclo[3.2.1]octane-3-carboxylate |
Key Functional Groups | Bicyclic amine, benzyl, methyl ester |
Synthetic Strategies and Precursors
Bicyclo[3.2.1]octane Core Formation
The synthesis of the azabicyclo[3.2.1]octane system often employs intramolecular cyclization reactions. For example, 8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride (CAS 1523530-50-8) is synthesized via acid-catalyzed cyclization of a linear precursor, followed by hydrochloride salt formation .
Functionalization at Position 8
Benzyl protection of the nitrogen is achieved through alkylation using benzyl bromide under basic conditions. This step is critical for preventing nitrogen oxidation or unwanted nucleophilic attacks in subsequent reactions .
Esterification at Position 3
The carboxylic acid group is converted to a methyl ester via Fischer esterification (refluxing with methanol and catalytic sulfuric acid) or via coupling agents like DCC/DMAP .
Table 2: Synthetic Steps for Target Compound
Step | Reaction Type | Reagents/Conditions |
---|---|---|
1 | Cyclization | HCl, heat, polar aprotic solvent |
2 | N-Benzylation | Benzyl bromide, K₂CO₃, DMF |
3 | Esterification | Methanol, H₂SO₄, reflux |
Physicochemical Properties and Stability
Solubility and Lipophilicity
The methyl ester enhances lipophilicity (logP ≈ 2.5–3.0), favoring membrane permeability, while the benzyl group contributes aromatic π-π interactions . The compound is sparingly soluble in water but soluble in organic solvents like dichloromethane or ethyl acetate.
Stability Profile
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Acidic Conditions: The ester group may hydrolyze to regenerate the carboxylic acid.
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Basic Conditions: Risk of benzyl group cleavage via hydrogenolysis or nucleophilic substitution .
Applications in Medicinal Chemistry
Role as a Synthetic Intermediate
The compound’s rigid bicyclic structure makes it a valuable intermediate for designing kinase inhibitors or GPCR modulators. For instance, BIO-32546 (CID 90027494), a related trifluoromethyl-substituted derivative, demonstrates antitumor activity by targeting protein-protein interactions .
Conformational Restriction
The bicyclo[3.2.1]octane system enforces specific dihedral angles, optimizing ligand-receptor binding. This property is exploited in peptidomimetics to enhance metabolic stability .
Comparative Analysis with Structural Analogs
Table 3: Comparison of Azabicyclo[3.2.1]octane Derivatives
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